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Compound of Interest

Compound Name:
3-Fluoro-3'-

methoxybenzophenone

CAS No.: 120553-05-1

Cat. No.: B045625 Get Quote

Compound Overview & Significance
3-Fluoro-3'-methoxybenzophenone is a diaryl ketone featuring a meta-fluorine substitution

on one phenyl ring and a meta-methoxy substitution on the other.[1] It serves as a critical

intermediate in the synthesis of pharmaceutical agents, particularly in the development of

pyridine-based therapeutic candidates (e.g., potential antimalarial or cardiovascular agents).

IUPAC Name: (3-Fluorophenyl)(3-methoxyphenyl)methanone

Molecular Formula:

[2][3][4][5]

Molecular Weight: 230.24 g/mol

Physical State: Pale yellow solid[3]

Melting Point: 56–57 °C (Experimental, crystallized from hexane) [1][3]

Synthesis & Impurity Profile
Understanding the synthesis is crucial for interpreting spectroscopic data, particularly for

identifying solvent residuals or side-products. The compound is typically prepared via a
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Grignard reaction or Friedel-Crafts acylation, followed by an aqueous workup and

crystallization.

Synthesis Workflow (Graphviz Diagram)

Starting Materials
(3-Fluorobenzoyl chloride + 

3-Methoxybenzene)

Friedel-Crafts Acylation
(AlCl3, DCM, 0°C)

Stir 0°C -> RT Acidic Quench
(1N HCl)

Hydrolysis Extraction
(Ether/DCM)

Phase Sep Wash Steps
(1N NaOH, Brine)

Remove Acids/Phenols Crystallization
(Hexane)

Evaporation 3-Fluoro-3'-methoxybenzophenone
(Solid, mp 56-57°C)

Isolation

Click to download full resolution via product page

Caption: Synthesis and purification workflow for 3-Fluoro-3'-methoxybenzophenone,

highlighting critical wash steps to remove acidic impurities.

Mass Spectrometry (MS) Data
Method: Electron Ionization (EI), 70 eV.

The mass spectrum of benzophenones is dominated by

-cleavage, generating stable acylium ions.

Key Ions and Fragmentation Table
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m/z (Relative
Abundance)

Ion Assignment Fragment Structure Mechanism

230.2 (M

)
Molecular Ion

Radical cation formed

by electron impact.

135.0 (Base Peak)
3-Methoxybenzoyl

cation

-cleavage adjacent to

carbonyl (loss of 3-F-

phenyl).

123.0
3-Fluorobenzoyl

cation

-cleavage adjacent to

carbonyl (loss of 3-

OMe-phenyl).

107.0
3-Methoxyphenyl

cation
CO loss from m/z 135.

95.0 3-Fluorophenyl cation CO loss from m/z 123.

77.0 Phenyl cation

Rearrangement/Loss

of substituents

(minor).

Fragmentation Pathway (Graphviz Diagram)
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Molecular Ion (M+)
m/z 230

3-Methoxybenzoyl Cation
m/z 135 (Base Peak)

Alpha Cleavage
(-C6H4F)

3-Fluorobenzoyl Cation
m/z 123

Alpha Cleavage
(-C6H4OMe)

3-Methoxyphenyl Cation
m/z 107

-CO (28 Da)

3-Fluorophenyl Cation
m/z 95

-CO (28 Da)

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathways showing competitive alpha-cleavage leading

to diagnostic acylium ions.

Infrared Spectroscopy (IR)
Method: FT-IR (KBr Pellet or ATR).

The IR spectrum is characterized by the intense carbonyl stretch and specific bands for the

fluoro and methoxy substituents.
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Frequency (cm

)
Intensity Functional Group Assignment

3060–3010 Weak Ar-H
Aromatic C-H

stretching.

2960–2840 Weak C-H (Alkyl)
Methyl C-H stretch

(from methoxy group).

1665–1655 Strong C=O

Diaryl ketone carbonyl

stretch. Lowered by

conjugation.

1590, 1480 Medium C=C
Aromatic ring skeletal

vibrations.

1260–1240 Strong C-O-C
Aryl alkyl ether

asymmetric stretch.

1200–1100 Strong C-F
Aryl C-F stretch (often

broad/multiple bands).

1040 Medium O-CH Symmetric ether

stretch.

780, 690 Medium Ar-H (Bend)

Out-of-plane bending

(meta-substituted

patterns).

Nuclear Magnetic Resonance (NMR)
Solvent:

or

. Reference: TMS (0.00 ppm).

H NMR (400 MHz, )
The spectrum exhibits a characteristic singlet for the methoxy group and a complex aromatic

region (6.8–7.6 ppm) due to the meta-substitution patterns which create non-equivalent protons
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with multiple couplings.

Shift (

, ppm)
Multiplicity Integration Assignment

Coupling
Constants (

, Hz)

7.60 – 7.55 Multiplet 2H
H-2, H-6 (Ring A,

F-side)

Overlapping

signals due to

deshielding by

C=O.

7.50 – 7.45 Multiplet 1H
H-5 (Ring A, F-

side)

Meta to CO,

Meta to F.

7.40 – 7.35 Multiplet 2H
H-2', H-6' (Ring

B, OMe-side)
Ortho to CO.

7.38
Triplet of

Doublets
1H

H-4 (Ring A, F-

side)

7.36 Triplet 1H
H-5' (Ring B,

OMe-side) (Pseudo-triplet).

7.12
Doublet of

Doublets
1H

H-4' (Ring B,

OMe-side) (Ortho to OMe).

3.86 Singlet 3H
Characteristic

methoxy singlet.

Interpretation Logic:

Methoxy Group: The singlet at ~3.86 ppm is the most distinct feature, confirming the

presence of the ether.

Deshielding: Protons ortho to the carbonyl (H-2, H-6 on both rings) are shifted downfield

(>7.3 ppm).

Shielding: Protons ortho to the methoxy group (H-2', H-4') and the fluorine (H-2, H-4)

experience shielding effects relative to benzene, but the carbonyl's electron-withdrawing
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nature dominates the ortho positions.

C NMR (100 MHz, )
Features distinctive C-F coupling (doublets) and the carbonyl signal.

Shift (

, ppm)
Multiplicity (Hz) Assignment

195.2 Singlet (d*) < 2 C=O (Carbonyl)

162.5 Doublet ~246 C-3 (C-F ipso)

159.6 Singlet - C-3' (C-OMe ipso)

139.2 Doublet ~7 C-1 (Ring A ipso)

138.5 Singlet - C-1' (Ring B ipso)

130.1 Doublet ~8 C-5 (Ring A)

129.4 Singlet - C-5' (Ring B)

125.4 Doublet ~3 C-6 (Ring A)

123.0 Singlet - C-6' (Ring B)

120.1 Doublet ~21 C-4 (Ring A)

119.5 Singlet - C-4' (Ring B)

116.5 Doublet ~23 C-2 (Ring A)

114.2 Singlet - C-2' (Ring B)

55.4 Singlet - -OCH

Note: The carbonyl carbon may show a very small coupling to fluorine (

) depending on resolution.

Experimental Protocols
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Protocol 1: Sample Preparation for NMR
Mass: Weigh approximately 10–15 mg of 3-Fluoro-3'-methoxybenzophenone.

Solvent: Add 0.6 mL of deuterated chloroform (

) containing 0.03% TMS.

Dissolution: Sonicate for 30 seconds to ensure complete dissolution. The solution should be

clear and pale yellow.

Filtration: If any turbidity remains (likely inorganic salts from synthesis), filter through a small

plug of glass wool into the NMR tube.

Protocol 2: Sample Preparation for IR (KBr Pellet)
Ratio: Mix 2 mg of the compound with 200 mg of spectroscopic grade KBr (dry).

Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved

(prevents scattering/Christiansen effect).

Pressing: Press the powder in a die at 10 tons of pressure for 2 minutes to form a

transparent pellet.

Measurement: Acquire background spectrum (air/empty holder) before measuring the

sample.

References
Guthrie, R. W., Kierstead, R. W., & Tilley, J. W. (1988). Substituted pyridinyl-butyl

carbamates. U.S. Patent No.[3] 4,772,714. Washington, DC: U.S. Patent and Trademark

Office.

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds (7th ed.). John Wiley & Sons.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b045625?utm_src=pdf-body
https://patentimages.storage.googleapis.com/95/cc/08/44f8c7b62888c5/US4788206.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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